Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate chemical properties
Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate chemical properties
An In-depth Technical Guide to Benzyl 3-(tert-butoxycarbonyl)benzylcarbamate and its Role as a Bifunctional Synthetic Intermediate
Introduction
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the use of bifunctional building blocks with orthogonally protected reactive sites is of paramount importance. These molecules serve as versatile scaffolds, enabling the controlled, sequential elaboration of complex molecular architectures. This guide provides a comprehensive technical overview of a representative molecule in this class, Benzyl N-[3-(tert-butoxycarbonyl)benzyl]carbamate. While direct literature on this specific compound is sparse, its structure encompasses two of the most crucial amine-protecting groups in chemical synthesis: the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group.
This document deconstructs the molecule's properties based on the well-established chemistry of its constituent functional groups. We will explore its logical synthesis, spectroscopic signature, and most critically, the differential reactivity that makes it a valuable tool for researchers and scientists. The principles discussed herein are broadly applicable to a range of di-protected benzylamine derivatives.
Molecular Structure and Physicochemical Properties
The structure of Benzyl N-[3-(tert-butoxycarbonyl)benzyl]carbamate is defined by a central nitrogen atom linked to a Cbz group and a Boc-protected 3-aminomethylbenzyl moiety. This arrangement provides two distinct, selectively cleavable protecting groups.
Systematic Name: Benzyl N-[3-(tert-butoxycarbonyl)benzyl]carbamate
Structural and Physical Data
Quantitative data for the target molecule is estimated based on known values for its core fragments, such as tert-butyl benzylcarbamate and benzyl carbamate.[1][2][3][4][5]
| Property | Value (Predicted/Estimated) | Source/Basis |
| Molecular Formula | C₂₀H₂₄N₂O₄ | - |
| Molecular Weight | 372.42 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar carbamates[1][5] |
| Solubility | Soluble in methanol, dichloromethane, THF, ethyl acetate; sparingly soluble in water | Analogy to benzyl carbamate and Boc-protected amines[1][3] |
| Melting Point | Not available (likely > 55-90 °C) | Based on related structures like tert-butyl benzylcarbamate (54-56°C) and benzyl carbamate (86-90°C)[1][5] |
| InChIKey | Not available | - |
| CAS Number | Not available | - |
Synthesis and Purification
A logical and efficient synthesis of the title compound involves the N-alkylation of benzyl carbamate with a suitable electrophile, namely 3-(tert-butoxycarbonyl)-benzyl bromide. This approach leverages commercially available starting materials.
Proposed Synthetic Pathway
Caption: Proposed synthesis via N-alkylation.
Detailed Experimental Protocol
Objective: To synthesize Benzyl N-[3-(tert-butoxycarbonyl)benzyl]carbamate.
Materials:
-
Benzyl carbamate (1.0 eq)
-
3-(bromomethyl)benzyl tert-butyl carbonate (1.05 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzyl carbamate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 3-(bromomethyl)benzyl tert-butyl carbonate (1.05 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Spectroscopic Analysis
The structural identity and purity of Benzyl N-[3-(tert-butoxycarbonyl)benzyl]carbamate can be confirmed using standard spectroscopic techniques. The following are predicted key features.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~3300 | N-H Stretch (Carbamate) | Medium | May be broad. |
| 3100-3000 | Aromatic C-H Stretch | Medium | Characteristic of the two phenyl rings.[6] |
| 3000-2850 | Aliphatic C-H Stretch | Medium | From CH₂ and t-butyl groups.[7] |
| ~1720 | C=O Stretch (Cbz) | Strong | The ester-like carbamate carbonyl. |
| ~1690 | C=O Stretch (Boc) | Strong | The amide-like carbamate carbonyl, often at a slightly lower frequency due to resonance.[8] |
| 1600-1450 | C=C Aromatic Ring Stretch | Medium-Weak | Multiple bands expected. |
| ~1250 & ~1160 | C-O Stretch | Strong | Associated with the carbamate and ester groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
δ 8.5-7.2 ppm: A complex multiplet region corresponding to the 9 aromatic protons from the benzyl and substituted benzyl rings.
-
δ ~5.1 ppm: A singlet (2H) corresponding to the benzylic protons (-O-CH₂ -Ph) of the Cbz group.
-
δ ~4.4 ppm: A singlet or doublet (2H) for the benzylic protons attached to the nitrogen (N-CH₂ -Ar).
-
δ ~5.0 ppm: A broad singlet (1H) for the carbamate N-H proton.
-
δ 1.45 ppm: A sharp singlet (9H) characteristic of the tert-butyl protons of the Boc group.[5]
-
-
¹³C NMR:
-
δ ~156 ppm: Two signals for the two distinct carbamate carbonyl carbons.
-
δ 140-127 ppm: Multiple signals for the aromatic carbons.
-
δ ~80 ppm: The quaternary carbon of the t-butyl group.
-
δ ~67 ppm: The benzylic carbon of the Cbz group (-O-C H₂-Ph).
-
δ ~45 ppm: The benzylic carbon attached to the nitrogen (N-C H₂-Ar).
-
δ ~28 ppm: The methyl carbons of the t-butyl group.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Expected to show a prominent [M+H]⁺ or [M+Na]⁺ ion.
-
Fragmentation Pattern: A key fragmentation pathway involves the characteristic loss of the Boc group components. The loss of isobutylene (56 Da) followed by CO₂ (44 Da) results in a significant M-100 fragment.[9] Other fragments corresponding to the loss of the benzyl group (91 Da) or toluene (92 Da) are also anticipated.
Chemical Reactivity: The Power of Orthogonal Deprotection
The primary utility of this molecule lies in the differential stability of its two protecting groups, allowing for selective deprotection. This is known as an orthogonal protection strategy, a cornerstone of modern multi-step synthesis.[10]
Boc Group Removal (Acid-Labile)
The tert-butoxycarbonyl (Boc) group is stable to a wide range of reagents but is readily cleaved under acidic conditions.[11][12][13]
Protocol: Selective Boc Deprotection
-
Dissolve the protected compound in Dichloromethane (DCM).
-
Add an excess of a strong acid, typically Trifluoroacetic Acid (TFA) (20-50% v/v) or a 4M solution of HCl in dioxane.[12]
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the amine salt.
Cbz Group Removal (Hydrogenolysis)
The benzyloxycarbonyl (Cbz) group is stable to acidic and basic conditions but can be efficiently removed by catalytic hydrogenation.[10][14]
Protocol: Selective Cbz Deprotection
-
Dissolve the protected compound in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%).
-
Place the reaction vessel under an atmosphere of Hydrogen gas (H₂), either by balloon or using a hydrogenation apparatus.
-
Stir vigorously at room temperature for 2-12 hours.
-
Monitor by TLC.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Orthogonal Chemistry Workflow
The ability to remove one group while leaving the other intact is the key advantage. This allows for sequential chemical modifications at two different sites within the same molecule.
Caption: Orthogonal deprotection and functionalization workflow.
Applications in Research and Drug Development
A bifunctional linker like Benzyl N-[3-(tert-butoxycarbonyl)benzyl]carbamate is not typically an end-product but rather a sophisticated intermediate. Its value is realized in the synthesis of:
-
Complex Ligands: For creating molecules that can bind to multiple biological targets.
-
Peptide Mimetics: Where the benzylamine core serves as a scaffold to mimic peptide structures.[15]
-
PROTACs and Molecular Glues: In the assembly of molecules designed to induce protein degradation.
-
Combinatorial Libraries: As a core unit for generating a diverse set of related compounds for screening purposes. The orthogonal nature allows for the diversification of two different points of the molecule independently.
The ability to unmask a primary or secondary amine at will, while the rest of the molecule remains protected, provides the precise control necessary for constructing high-value, complex pharmaceutical agents.[16][17]
Conclusion
While Benzyl N-[3-(tert-butoxycarbonyl)benzyl]carbamate may not be a widely cataloged reagent, its structure embodies a powerful synthetic strategy. By combining the acid-labile Boc group with the hydrogenolysis-labile Cbz group on a single molecular framework, it represents an ideal intermediate for complex synthetic campaigns. Understanding the fundamental principles of its synthesis, characterization, and, most importantly, its orthogonal reactivity, equips researchers and drug development professionals with a potent tool for the efficient and controlled construction of novel molecular entities.
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